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molecular formula C6H9NO5 B8699044 N-acetyliminodiacetic acid CAS No. 86607-56-9

N-acetyliminodiacetic acid

Cat. No. B8699044
M. Wt: 175.14 g/mol
InChI Key: ULRFBIKSYXNUND-UHFFFAOYSA-N
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Patent
US06265605B1

Procedure details

A 300 mL autoclave was charged with N-acetylglycine (XVIII)(23.4 g, 0.20 mole), 95% paraformaldehyde (6.8 g, 0.22 mole), water (6.5 g, 0.36 mole), acetic acid (16.8 g, 0.28 mole), DME (90 mL), and Co2(CO)8 (2.01 g, 0.006 mole) and pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C. This mixture was heated to 110° C. for 30 min. HPLC analysis of this stream gave an 87% yield of (XVI), 1.0% (XIV), and 10% unreacted (XVIII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co2(CO)8
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].C=O.O.[C:12]([OH:15])(=[O:14])[CH3:13].N(CC(O)=O)CC(O)=O>COCCOC>[C:1]([N:4]([CH2:13][C:12]([OH:15])=[O:14])[CH2:5][C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
6.8 g
Type
reactant
Smiles
C=O
Name
Quantity
6.5 g
Type
reactant
Smiles
O
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
Co2(CO)8
Quantity
2.01 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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